Butenandt's acid

Description

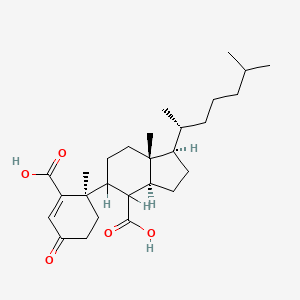

Butenandt's acid, named after Nobel laureate Adolf Butenandt, is a γ-diketone-derived carboxylic acid first synthesized during his investigations into steroid degradation and terpene chemistry. Butenandt's pioneering work on sex hormones (e.g., progesterone, estrone) and cyclic compounds laid the foundation for its discovery . The acid is characterized by a γ-keto carboxylic acid structure, formed via saponification of γ-diketone intermediates (e.g., compound 3 in ). Its synthesis often involves catalytic hydrogenation or hydrolysis steps, as demonstrated in the conversion of γ-diketones to dihydro Butenandt acid (4) .

This compound is significant in steroid chemistry, particularly in side-chain degradation studies of sterols like stigmasterol, where it serves as a key intermediate for hormone synthesis .

Properties

CAS No. |

469-04-5 |

|---|---|

Molecular Formula |

C27H42O5 |

Molecular Weight |

446.6 g/mol |

IUPAC Name |

(1R,3aS,7aR)-5-[(1R)-2-carboxy-1-methyl-4-oxocyclohex-2-en-1-yl]-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,4,5,6,7-octahydroindene-4-carboxylic acid |

InChI |

InChI=1S/C27H42O5/c1-16(2)7-6-8-17(3)19-9-10-20-23(25(31)32)21(12-14-26(19,20)4)27(5)13-11-18(28)15-22(27)24(29)30/h15-17,19-21,23H,6-14H2,1-5H3,(H,29,30)(H,31,32)/t17-,19-,20+,21?,23?,26-,27-/m1/s1 |

InChI Key |

LFLDNIHANXVTOZ-DZKXPUBSSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC(C2C(=O)O)C3(CCC(=O)C=C3C(=O)O)C)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC(C2C(=O)O)[C@]3(CCC(=O)C=C3C(=O)O)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC(C2C(=O)O)C3(CCC(=O)C=C3C(=O)O)C)C |

Synonyms |

3-oxo-6,7-secocholest-4-ene 6,7-dioic acid butenandt's acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Hydroxy-Bisnorcholenic Acid

- Structure : A C₂₁ steroid derivative with a truncated side chain (-CHMe.CO₂H) and hydroxyl group .

- Synthesis : Derived from stigmasterol via oxidative degradation, involving Butenandt's methods for side-chain shortening .

- Function : Precursor to progesterone-like compounds with corpus luteum hormone activity .

- Key Difference: Unlike Butenandt's acid, hydroxy-bisnorcholenic acid retains a steroid nucleus, whereas this compound is a simpler γ-keto carboxylic acid .

2-Aminophenoxazone-4,5-Dicarboxylic Acid

- Structure: A phenoxazone derivative with dicarboxylic acid groups at positions 4 and 5 .

- Synthesis : Oxidative product of 3-hydroxyanthranilic acid, identified as a contaminant in Butenandt's studies .

- Function: Structurally analogous to actinomycin’s chromophore and insect aminochrome pigments .

- Key Difference: Contains a fused phenoxazone ring system, contrasting with this compound’s aliphatic γ-keto structure .

Dicarboxylic Acid C₁₈H₂₂O₆

- Structure : A bicyclic dicarboxylic acid, likely derived from terpene or sterol degradation .

- Synthesis : Dehydrogenation with selenium eliminates CO₂, yielding dimethylphenanthrol, a precursor to phenanthrene derivatives .

- Function : Intermediate in synthesizing polycyclic aromatic hydrocarbons (e.g., 1,2-dimethylphenanthrene) .

- Key Difference: Contains two carboxylic acid groups and a bicyclic core, differing from this compound’s monofunctional γ-keto design .

Comparative Data Table

Research Findings and Functional Insights

- This compound : Critical in elucidating steroid degradation pathways. Its γ-keto group facilitates further oxidation or reduction, enabling modular synthesis of hormone derivatives .

- Hydroxy-Bisnorcholenic Acid: Demonstrated the feasibility of converting plant sterols into bioactive hormones, bridging organic chemistry and endocrinology .

- Phenoxazone Derivatives: Highlighted Butenandt's interdisciplinary approach, linking microbial pigments (e.g., actinomycin) to insect biochemistry .

- Terpene-Derived Acids: Showcased Butenandt's contributions to polymethylene chemistry, later recognized in his Nobel Prize work .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Butenandt's acid with high purity and yield?

- Methodological Answer : Optimize synthesis using controlled reaction conditions (temperature, solvent polarity, and catalyst ratios). For reproducibility, document stepwise procedures, including purification methods like recrystallization or HPLC. Validate purity via melting point analysis, NMR spectroscopy, and mass spectrometry. Ensure characterization data align with literature benchmarks .

Q. How should researchers design experiments to characterize this compound’s physicochemical properties?

- Methodological Answer : Use a combination of spectroscopic techniques (e.g., UV-Vis for conjugation analysis, FTIR for functional groups) and chromatographic methods (HPLC for purity). Include control samples (e.g., known analogs) to validate instrument calibration. Report uncertainties in measurements (e.g., ±0.1 nm in UV-Vis) and compare results with prior studies to identify deviations .

Q. What strategies are effective for conducting a systematic literature review on this compound?

- Methodological Answer : Use databases like SciFinder or Web of Science with keywords such as "this compound synthesis," "reactivity," and "applications." Filter results to peer-reviewed articles (1990–present) and prioritize studies with detailed experimental sections. Cross-reference citations to identify foundational papers and unresolved debates .

Advanced Research Questions

Q. How can researchers address contradictions in published data on this compound’s stability under varying pH conditions?

- Methodological Answer : Replicate conflicting studies under standardized conditions (e.g., buffer systems, temperature control). Use kinetic assays (e.g., spectrophotometric monitoring) to quantify degradation rates. Perform statistical tests (ANOVA or t-tests) to assess significance of observed differences. Publish negative results to clarify discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.